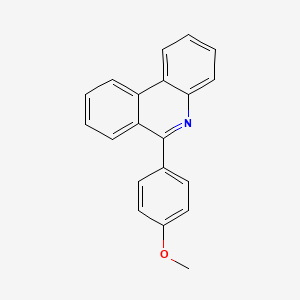![molecular formula C21H17ClN2O2S B14115918 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)
3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,5-dimethylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea and a suitable oxidizing agent to yield the thienopyrimidinone core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidinone derivatives.
Substitution: Formation of substituted thienopyrimidinones with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antiproliferative effects on cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it may interfere with cell cycle progression or induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds are used in electronic materials and have similar synthetic routes.
Uniqueness
3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a chlorophenyl group and a dimethylbenzyl moiety enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C21H17ClN2O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-3-4-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3 |
InChI Key |
IXLGGAPRTNLWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)

![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
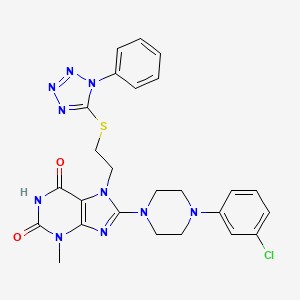
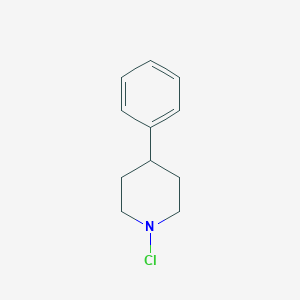
![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
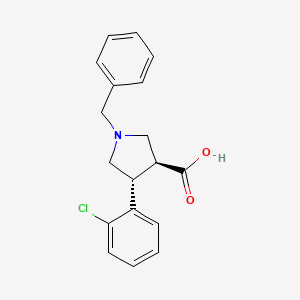
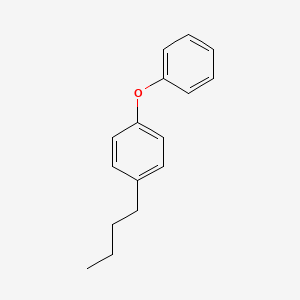

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
